(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring substituted with p-tolyl and m-tolyl groups, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Substitution Reactions: The p-tolyl and m-tolyl groups are introduced through substitution reactions, often using Friedel-Crafts alkylation or acylation.
Acryloylation: The acrylonitrile moiety is introduced through a condensation reaction involving an appropriate aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions such as temperature and pressure, and employing purification techniques like recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the thiazole ring to a thiazolidine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiazolidines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or protein function.
Therapeutic Effects: In medicinal applications, it may modulate signaling pathways involved in disease processes, such as cancer cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole.
Acrylonitrile Derivatives: Compounds like (E)-3-(4-methoxyphenyl)-2-propenenitrile.
Uniqueness
(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both p-tolyl and m-tolyl groups, along with the thiazole ring and acrylonitrile moiety, provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
(E)-3-(3-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-14-6-8-16(9-7-14)19-13-24-20(23-19)17(11-21)12-22-18-5-3-4-15(2)10-18/h3-10,12-13,22H,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRKMRRLGRFFMZ-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.